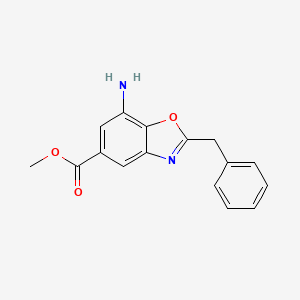

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate

Description

Properties

IUPAC Name |

methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-20-16(19)11-8-12(17)15-13(9-11)18-14(21-15)7-10-5-3-2-4-6-10/h2-6,8-9H,7,17H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKOIOFEMBTETK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C(=C1)N=C(O2)CC3=CC=CC=C3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate typically involves the condensation of 2-aminophenol with benzyl derivatives under specific reaction conditions. One common method involves the use of 2-aminophenol and benzyl chloride in the presence of a base such as potassium carbonate, followed by esterification with methyl chloroformate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Catalysts such as nano-ZnO or mesoporous titania-alumina mixed oxide (MTAMO) can be employed to improve reaction rates and selectivity .

Chemical Reactions Analysis

Polyphosphoric Acid (PPA)-Mediated Cyclization

-

Reactants : 2,4-Diaminophenol derivatives and benzyl-substituted carboxylic acids (e.g., benzylacetic acid or phenylpropionic acid).

-

Mechanism : Intramolecular cyclization via dehydration, forming the benzoxazole ring. The amino group at position 7 is retained due to regioselective protection during synthesis .

Example Reaction :

Functionalization of the Amino Group

The 7-amino group undergoes nucleophilic reactions, enabling further derivatization:

Acylation

-

Reactants : Acetyl chloride, benzoyl chloride, or sulfonyl chlorides.

-

Example Product : N-Acetyl derivative (used in PARP-2 inhibition studies) .

Diazotization and Coupling

-

Reactants : NaNO/HCl followed by coupling with phenols or amines.

Ester Group Reactivity

The methyl ester at position 5 participates in hydrolysis and transesterification:

Hydrolysis to Carboxylic Acid

Transesterification

-

Reactants : Higher alcohols (e.g., benzyl alcohol) with HSO catalyst.

Benzyl Group Modifications

The 2-benzyl substituent undergoes electrophilic substitution and hydrogenolysis:

Electrophilic Aromatic Substitution

-

Reactions : Nitration, halogenation, or sulfonation at the benzyl ring.

-

Conditions : HNO/HSO (nitration) or Cl/FeCl (chlorination) .

Hydrogenolysis

-

Catalyst : Pd/C under H atmosphere.

-

Product : 2-Hydroxybenzoxazole derivative (used in further functionalization) .

Cross-Coupling Reactions

Brominated derivatives of this compound participate in Suzuki-Miyaura couplings:

Suzuki Coupling

-

Reactants : Aryl boronic acids, Pd(PPh), KCO.

-

Application : Synthesis of biaryl-linked benzoxazoles for fluorescence studies .

Table 2: Biological Relevance of Derivatives

| Derivative | Biological Activity | IC (µM) | Reference |

|---|---|---|---|

| N-Acetyl | PARP-2 Inhibition | 0.07 | |

| Carboxylic Acid | Anticancer (MCF-7 cells) | 7.52 |

Scientific Research Applications

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.

Medicine: Explored for its potential as a therapeutic agent due to its biological activities.

Mechanism of Action

The mechanism of action of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of benzoxazole derivatives arises from substitutions at positions 2, 5, and 7. Below is a comparative analysis of methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate with analogous compounds:

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Effects on Reactivity: The amino group in the target compound enhances nucleophilicity, enabling reactions with electrophiles (e.g., hydrazine hydrate to form hydrazides) . In contrast, bromo or methyl substituents (e.g., in methyl 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylate) reduce reactivity due to electron-withdrawing or steric effects .

Biological Activity: Benzoxazole derivatives with amino groups (e.g., the target compound) are explored for anticonvulsant activity, as seen in related hydrazide derivatives . Halogenated analogs (e.g., bromo-substituted compounds) may exhibit altered pharmacokinetics due to increased lipophilicity .

Synthetic Pathways :

- The target compound is synthesized via aryl acid cyclization , whereas halogenated derivatives often require bromination or palladium-catalyzed coupling .

Physicochemical Properties :

- The methyl ester at position 5 improves solubility in organic solvents compared to carboxylic acid derivatives (e.g., 7-bromo-2-methyl-1,3-benzoxazole-5-carboxylic acid) .

- The dimeric naphthalene-linked compound exhibits a higher molecular weight (478.46 g/mol) and extended conjugation, making it suitable for optoelectronic applications .

Biological Activity

Methyl 7-amino-2-benzyl-1,3-benzoxazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields.

Chemical Structure and Synthesis

This compound has the molecular formula C15H14N2O3 and a molecular weight of approximately 270.28 g/mol. The compound features a benzoxazole ring fused with an amino group and a carboxylate group, which contribute to its reactivity and biological activity.

Synthetic Methods

The synthesis of this compound typically involves:

- Condensation Reaction : Combining 2-aminophenol with benzyl derivatives in the presence of a base such as potassium carbonate.

- Esterification : Using methyl chloroformate to form the carboxylate ester.

Common solvents include dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Biological Activity

This compound exhibits several notable biological activities:

Antimicrobial Properties

Research indicates that compounds in the benzoxazole family, including this one, possess significant antimicrobial activity. The compound has shown effectiveness against various bacteria and fungi, with minimum inhibitory concentrations (MIC) ranging from >400 µg/ml to as low as 12.5 µg/ml against certain strains .

Table 1: Antimicrobial Activity Data

| Microorganism | MIC (µg/ml) |

|---|---|

| Staphylococcus aureus | 12.5 |

| Escherichia coli | 25 |

| Candida albicans | 50 |

| Bacillus subtilis | 200 |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines, including breast cancer (MCF-7, MDA-MB-231) and lung cancer (A549). The mechanism appears to involve the activation of caspases and modulation of p53 expression .

Table 2: Anticancer Activity Data

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15.63 |

| MDA-MB-231 | 18.00 |

| A549 | 20.00 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Antimicrobial Action : Likely through inhibition of bacterial enzymes or disruption of cell membrane integrity.

- Anticancer Mechanism : Involves interference with cell division processes and induction of programmed cell death (apoptosis) in cancer cells.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical models:

- Study on Antimicrobial Efficacy : A study demonstrated that the compound effectively inhibited the growth of drug-resistant strains of Staphylococcus aureus with an MIC of 12.5 µg/ml.

- Cancer Cell Line Study : In vitro studies showed that treatment with this compound resulted in increased apoptosis markers in MCF-7 cells, indicating its potential as a therapeutic agent for breast cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.